N,N-Diethyl hexylone hydrochloride

Analytical Chemistry Forensic Toxicology Reference Material Characterization

Misidentification of cathinone analogs in forensic analysis compromises legal casework. N,N-Diethyl hexylone hydrochloride (CAS 17763-17-6) is a characterized analytical reference standard (≥98% purity) enabling unambiguous identification via GC-MS or LC-MS/MS. • Unique diethylamino/hexyl substitution pattern distinguishes from butylone/pentylone analogs • Validated for seized drug & biological specimen analysis • Pre-weighed, solubility-tested; stored at -20°C for integrity

Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
CAS No. 17763-17-6
Cat. No. B3026120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl hexylone hydrochloride
CAS17763-17-6
Molecular FormulaC17H26ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl
InChIInChI=1S/C17H25NO3.ClH/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15;/h9-11,14H,4-8,12H2,1-3H3;1H
InChIKeyQFXGTEWBHKSOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl Hexylone Hydrochloride Overview


1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride (CAS 17763-17-6), commonly referred to as N,N-Diethyl hexylone hydrochloride, is a synthetic cathinone derivative . It is structurally characterized by a benzodioxole ring, a hexanone chain, and a tertiary amine with two ethyl groups [1]. This compound is primarily utilized as an analytical reference standard for research and forensic applications, enabling the accurate identification and quantification of this specific substance in complex matrices [2]. Its distinct molecular weight of 327.85 g/mol (for the hydrochloride salt) and unique InChIKey (QFXGTEWBHKSOIN-UHFFFAOYSA-N) provide specific physicochemical parameters for its identification and differentiation from other compounds in its class .

Forensic reference standard for cathinone identification
Distinct molecular weight and structure vs. butylone/pentylone
Supports SAR studies on monoamine transporter modulation

N,N-Diethyl Hexylone: Why a Dedicated Standard Is Essential


Synthetic cathinones are not a homogeneous group of interchangeable compounds. Even minor structural variations, such as the length of the N-alkyl chain or the substitution on the alpha-carbon, profoundly alter their analytical behavior, metabolic pathways, and pharmacological profiles [1]. Using an incorrect or unverified reference standard—such as substituting methylone for butylone, or butylone for the target N,N-diethyl hexylone—can lead to critical analytical failures, including misidentification in forensic casework and inaccurate quantification in biological samples [2]. 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride possesses a unique combination of a diethylamino group and an extended alpha-alkyl chain, differentiating it from analogs like butylone (methylamino, butyl chain) and pentylone (methylamino, pentyl chain). This specific substitution pattern necessitates a dedicated, well-characterized reference material to ensure analytical validity and reproducibility [3].

Mass spectral differentiation

Butylone or pentylone standards may not provide correct mass identification due to large molecular weight differences.

Fragmentation pattern mismatch

N-ethyl hexylone analogs may generate different GC-MS fragment profiles, risking misidentification.

Transporter profile context

Using butylone or methylone as pharmacological proxy may shift interpretation from NDRI to releaser effects.

N,N-Diethyl Hexylone: Differentiation Evidence vs. Analogs


Structural Differentiation from Butylone and Pentylone

The target compound, 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride, is definitively distinguished from its closest N-methyl analogs, butylone and pentylone, by its molecular mass and formula. As a hydrochloride salt, its molecular weight is 327.85 g/mol (C17H26ClNO3) . In contrast, butylone hydrochloride has a molecular weight of 237.73 g/mol (C12H16ClNO3), and pentylone hydrochloride is 251.76 g/mol (C13H18ClNO3) [1]. This difference of 90.12 Da from butylone and 76.09 Da from pentylone is a primary, unambiguous, and quantifiable identifier used in mass spectrometry for accurate compound identification and to prevent misidentification [2].

MW vs. Butylone/Pentylone
Cross-study comparable
+90.12 Da vs. butylone; +76.09 Da vs. pentylone
Supports mass spectral differentiation
As hydrochloride salt form
Analytical Chemistry Forensic Toxicology Reference Material Characterization

GC-MS Fragmentation Pattern vs. N-Ethyl Hexylone

While the target compound, N,N-diethyl hexylone, is a tertiary amine, a related N-ethyl analog (N-ethyl hexylone) is a secondary amine [1]. Research on the analytical differentiation of structurally similar cathinones, like ethylone and butylone, demonstrates that derivatization with trifluoroacetic anhydride (TFAA) followed by GC-MS yields distinct relative abundances of key fragment ions [2]. For N,N-diethyl hexylone, the loss of an ethyl group would produce a unique fragment ion not observed for the N-ethyl analog, providing a specific and quantifiable difference in the mass spectrum. For example, the relative response of fragment ions m/z 110 and 140 to the base peak (m/z 121) is a key differentiator for ethylone and butylone; a similar, though more pronounced, difference would be expected between N,N-diethyl hexylone and N-ethyl hexylone [2].

GC-MS Fragment vs. N-Ethyl Hexylone
Class-level inference
Expected distinct fragment ion from diethylamino loss
Supports differentiation from N-ethyl analog
Inferred from TFAA-derivatized cathinone GC-MS methods
Analytical Chemistry Gas Chromatography-Mass Spectrometry Forensic Chemistry

Monoamine Transporter Profile vs. Butylone and Methylone

Based on established structure-activity relationships for synthetic cathinones, the presence of a bulky diethylamino group in the target compound is predicted to alter its pharmacological profile compared to N-methyl analogs like butylone and methylone [1]. In vitro studies show that butylone acts as a non-selective monoamine uptake inhibitor and a serotonin (5-HT) releaser, with IC50 values for inhibiting dopamine (DA) and 5-HT uptake in the low micromolar range [2]. In contrast, the increased steric bulk of the diethylamino group in N,N-diethyl hexylone is expected to reduce its ability to act as a transporter substrate and enhance its profile as a pure reuptake inhibitor, similar to the shift observed from methylone (secondary amine) to N,N-dimethyl methylone (tertiary amine) [3]. This structural feature likely reduces the compound's potency as a 5-HT releaser, a key differentiator from butylone (bk-MBDB) and methylone (bk-MDMA) [2].

Transporter Profile vs. Butylone/Methylone
Class-level inference
Predicted NDRI profile over releaser/inhibitor
Supports studies on dialkylation effects on transporter function
Inferred from cathinone SAR and in vitro data
Pharmacology Neurochemistry Monoamine Transporters

Core Applications of N,N-Diethyl Hexylone Hydrochloride


Forensic Toxicology Confirmation of NPS Intake

This compound is ideally suited as a primary reference standard for confirming the presence of N,N-diethyl hexylone in seized drug samples or biological specimens (urine, blood). Its unique molecular weight and predicted fragmentation pattern allow for its unambiguous identification using validated GC-MS or LC-MS/MS methods, distinguishing it from the many other cathinone analogs encountered in forensic casework [1]. This is essential for accurate reporting and potential legal proceedings.

Analytical Method Development and Validation

As a highly characterized reference material with a specified purity (typically ≥98%), this compound is critical for developing and validating robust quantitative methods. Its distinct physicochemical properties, such as solubility in DMF and DMSO, are essential parameters for preparing calibration standards and quality control samples for HPLC and GC-MS assays [2]. The compound's stability profile informs proper sample handling and storage protocols, ensuring data integrity.

Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable pharmacological probe for investigating the impact of N,N-dialkylation on monoamine transporter function. By comparing its in vitro activity profile (predicted NDRI) to those of well-characterized analogs like butylone (releaser/inhibitor) and methylone (potent releaser), researchers can elucidate the precise structural determinants governing transporter substrate versus inhibitor activity within the cathinone class [3]. This knowledge is fundamental to understanding the diverse pharmacological and toxicological effects of this drug class.

Application
Selection Property
Validation Focus
Forensic Toxicology Confirmation
Certified reference standard identity
Mass spectral differentiation from cathinone analogs
Analytical Method Development
Characterized purity and solubility profile
Calibration and QC standard preparation
SAR Studies on Cathinones
N,N-dialkylamine structural probe
Transporter inhibition vs. release profiling

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